4-Bromoisoindolin-1-one is an organic compound with the molecular formula CHBrN O and a molecular weight of 212.04 g/mol. It is categorized within the isoindoline family and is characterized by a bromine substitution at the fourth position of the isoindolinone structure. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research, making it significant in laboratory settings for the development of various chemical products .
The synthesis of 4-bromoisoindolin-1-one can be achieved through several methods, with one notable approach involving the reaction of 3-bromo-2-bromomethyl-benzoic acid methyl ester with ammonia in tetrahydrofuran. The process typically includes the following steps:
4-Bromoisoindolin-1-one participates in various chemical reactions typical for isoindolines, including nucleophilic substitutions and coupling reactions. One prominent reaction involves its use in Buchwald–Hartwig coupling, where it acts as a coupling partner with different amines to form more complex structures.
In one synthesis pathway, the compound can react with aryl halides under palladium catalysis to yield substituted isoindolines, which are valuable in medicinal chemistry .
The mechanism of action for compounds like 4-bromoisoindolin-1-one often involves interactions at specific biological targets, such as enzymes or receptors. Its role as a pharmaceutical intermediate suggests it may modulate biological pathways relevant to drug development.
Data supporting these mechanisms typically arise from structure–activity relationship studies that correlate chemical structure modifications with biological activity .
4-Bromoisoindolin-1-one exhibits several notable physical and chemical properties:
4-Bromoisoindolin-1-one finds extensive applications in scientific research:
The synthesis of 4-bromoisoindolin-1-one from bromomethylbenzoic acid precursors represents a robust and scalable approach. This methodology typically begins with 2-bromo-4-(bromomethyl)benzoic acid, where the carboxylic acid group and ortho-bromomethyl substituent are strategically positioned for intramolecular cyclization. In a critical step, the bromomethyl group undergoes nucleophilic displacement by an ammonia source (e.g., aqueous ammonia or ammonium hydroxide) in tetrahydrofuran (THF), facilitating ring closure through amide bond formation. This one-pot cyclization-amination sequence proceeds at 60-80°C for 6-12 hours, yielding the isoindolinone core with the bromine atom intact at the 4-position [5] [9].
Variations of this route employ protected aminomethyl intermediates to enhance regiocontrol. For example, phthalimide protection of the aminomethyl group in 2-(phthalimidomethyl)-4-bromobenzoic acid, followed by hydrazine-mediated deprotection and spontaneous cyclization, affords 4-bromoisoindolin-1-one in 75-82% yield over three steps. The reaction efficiency is highly solvent-dependent, with THF providing optimal balance between nucleophilicity and intermediate stability. Post-cyclization, recrystallization from ethanol/water mixtures delivers analytically pure product (>98% purity by HPLC), making this route suitable for multi-gram synthesis [10].
Table 1: Multi-Step Synthesis via Bromomethylbenzoic Acid Pathways
Starting Material | Key Reagent/Condition | Intermediate | Yield (%) |
---|---|---|---|
2-Bromo-4-(bromomethyl)benzoic acid | NH₃/THF, 70°C, 8h | Direct cyclization | 68-75 |
4-Bromo-2-(bromomethyl)benzoate | Phthalimide/K₂CO₃, then N₂H₄ | Phthalimido-protected acid | 82 (3 steps) |
4-Bromophthalic anhydride | NH₃ then NaBH₄ reduction | 3-Hydroxyisoindolinone derivative | 71 |
Ammonolysis-driven cyclization exploits the dual reactivity of bromophthalic anhydride derivatives under controlled nucleophilic conditions. 4-Bromophthalic anhydride serves as the primary precursor, reacting with anhydrous ammonia in THF at 0-5°C to form 4-bromophthalimide. Subsequent regioselective reduction of the imide carbonyl is achieved using sodium borohydride (NaBH₄) in THF/water mixtures, selectively generating 3-hydroxy-4-bromoisoindolin-1-one. This reduction exhibits remarkable chemoselectivity due to the electronic deactivation of the carbonyl adjacent to the bromine substituent [6].
For direct access to the unsubstituted scaffold, reductive amination protocols employ gaseous ammonia with in situ reducing agents. Zinc dust in acetic acid/THF (3:1 v/v) at 50°C facilitates simultaneous reduction of the imide and amination, yielding 4-bromoisoindolin-1-one in a single step (65-70% yield). THF's role as a co-solvent is crucial—it solubilizes intermediates while moderating the reducing agent's activity. Kinetic studies reveal complete conversion within 3 hours, with <5% dimeric byproducts observed due to THF's pseudo-dilution effect suppressing intermolecular reactions [6] [10].
Direct catalytic bromination of isoindolinone cores enables late-stage functionalization, bypassing multi-step sequences. Electrophilic bromination using N-bromosuccinimide (NBS) exhibits strong positional selectivity: Under radical conditions (AIBN, CCl₄, reflux), 4-unsubstituted isoindolin-1-one undergoes bromination predominantly at the 4-position (85:15 regioselectivity for C4 vs C7). This preference arises from radical stabilization at C4 due to captodative effects from the lactam nitrogen and carbonyl group [9].
Transition metal catalysis significantly enhances efficiency. Bismuth(III) triflate (5-10 mol%) catalyzes bromocyclization of 2-(3-bromopropenyl)benzamide derivatives in acetonitrile at 80°C, affording 4-bromoisoindolin-1-one via intramolecular aminobromination. This tandem process constructs both the isoindolinone ring and installs the bromine substituent in a single step (78% yield). Similarly, palladium-catalyzed C-H bromination using Pd(OAc)₂ (2 mol%) and pyridinium tribromide achieves direct 4-bromination of preformed isoindolin-1-one with >95% regioselectivity. The catalytic cycle involves Pd(II)/Pd(IV) redox steps, with kinetic isotope effects (kH/kD = 4.2) confirming C-H cleavage as rate-determining [1] [7].
Table 2: Catalytic Bromination Systems for Isoindolinones
Catalyst System | Bromine Source | Temperature (°C) | Regioselectivity (4- vs 7-) | Yield (%) |
---|---|---|---|---|
NBS/AIBN (radical) | NBS | 80 | 85:15 | 72 |
Bi(OTf)₃ | KBr/Oxone® | 80 | >99:1 | 78 |
Pd(OAc)₂/4-Br-C₆H₄CO₂H | Pyridinium tribromide | 100 | >95:5 | 81 |
Access to enantiomerically enriched 4-bromoisoindolin-1-one derivatives leverages chiral auxiliaries and asymmetric catalysis. Chiral pool strategies employ D- or L-glyceraldehyde-derived aldehydes to generate enantioenriched 3-amino-4-bromoisoindolin-1-one. Condensation of 4-bromophthalaldehyde with (R)-2,2-dimethyl-1,3-dioxolan-4-amine forms a chiral imine, which undergoes Staudinger reduction with PPh₃/H₂O to give the (R)-3-amino derivative in 92% ee and 65% yield [3].
For catalytic asymmetric synthesis, chiral phosphoric acids (CPAs) enable dynamic kinetic resolutions. In the presence of TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate; 5 mol%), racemic 3-bromo-3,4-dihydroisoindol-1-one undergoes enantioselective rearrangement via aziridinium intermediates. This process delivers (S)-4-bromoisoindolin-1-one derivatives with 88% ee and complete conversion at -40°C. Alternatively, rhodium-catalyzed asymmetric hydrogenation of 4-bromo-3-methyleneisoindolin-1-one using Rh(COD)₂BF₄/(R,R)-Et-DuPhos achieves >99% ee for the saturated product. The bulky bromine substituent directs facial selectivity via steric interactions with the chiral ligand's phenyl groups [1] [3] [7].
Table 3: Asymmetric Synthesis Strategies for Chiral 4-Bromoisoindolin-1-one Derivatives
Method | Chiral Controller | Key Reaction | ee (%) | Yield (%) |
---|---|---|---|---|
Chiral auxiliary | D-Glyceraldehyde derivative | Diastereoselective imine reduction | 92 | 65 |
CPA catalysis | TRIP (phosphoric acid) | Dynamic kinetic resolution | 88 | 90 |
Rh-catalyzed hydrogenation | Rh/(R,R)-Et-DuPhos | Asymmetric hydrogenation | >99 | 95 |
CAS No.: 182316-44-5
CAS No.: 99593-25-6
CAS No.: 655-05-0
CAS No.: 50489-48-0
CAS No.: